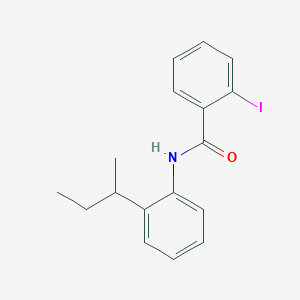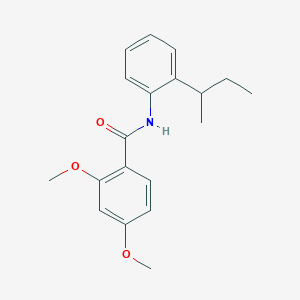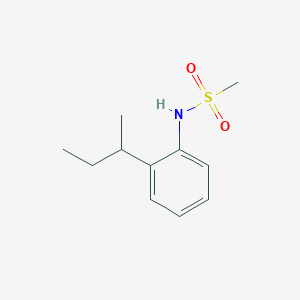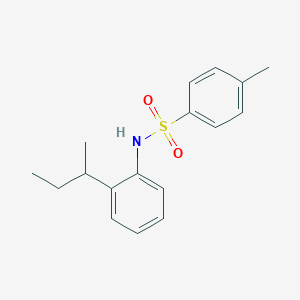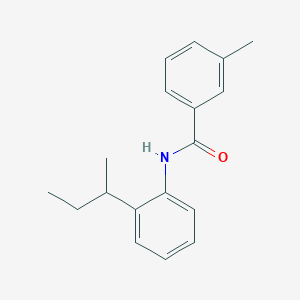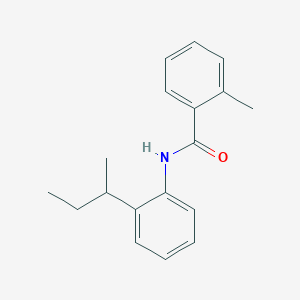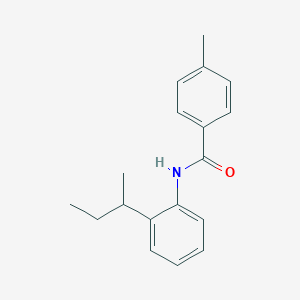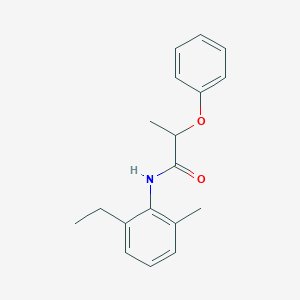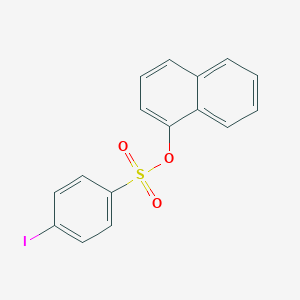
1-Naphthyl 4-iodobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyl 4-iodobenzenesulfonate is a chemical compound that has been widely used in scientific research for many years. This compound has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mecanismo De Acción
The mechanism of action of 1-Naphthyl 4-iodobenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby preventing their activity. Specifically, this compound has been found to bind to the active site of protein tyrosine phosphatases, thereby inhibiting their ability to dephosphorylate target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Naphthyl 4-iodobenzenesulfonate are primarily related to its ability to inhibit certain enzymes. This inhibition can have a number of downstream effects, including the regulation of cell signaling pathways and the modulation of cellular processes such as proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Naphthyl 4-iodobenzenesulfonate in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research involving 1-Naphthyl 4-iodobenzenesulfonate. One potential area of study is the development of more specific inhibitors of protein tyrosine phosphatases, which could have important therapeutic applications in the treatment of cancer and other diseases. Another potential direction is the exploration of the effects of this compound on other cellular processes, such as apoptosis and autophagy. Finally, further research is needed to fully understand the potential limitations and off-target effects of this compound in experimental settings.
Métodos De Síntesis
The synthesis of 1-Naphthyl 4-iodobenzenesulfonate is a relatively straightforward process. It can be synthesized by reacting 1-naphthol with p-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-Naphthyl 4-iodobenzenesulfonate has been widely used in scientific research as a potent inhibitor of certain enzymes. It has been found to be particularly effective in inhibiting the activity of protein tyrosine phosphatases, which are important enzymes involved in the regulation of cell signaling pathways. This compound has also been used in the study of other enzymes such as protein phosphatase 1 and 2A.
Propiedades
Fórmula molecular |
C16H11IO3S |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
naphthalen-1-yl 4-iodobenzenesulfonate |
InChI |
InChI=1S/C16H11IO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Clave InChI |
VQYVOUSWSVXCME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



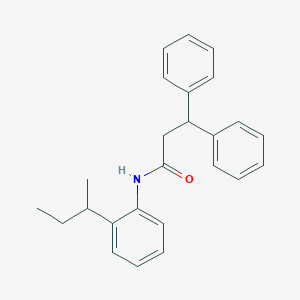
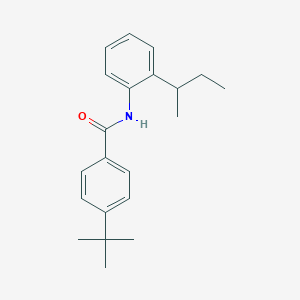
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
